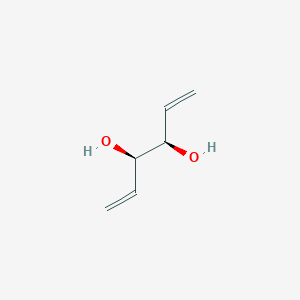
Boronic acid, (2-methylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpentyl)boronic acid is an organoboron compound with the molecular formula C6H15BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical processes, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylpentyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes followed by oxidation. For instance, the hydroboration of 2-methyl-1-pentene with diborane (B2H6) or borane (BH3) can yield the corresponding boronic acid after oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. The dehydration of boric acid with alcohols forms borate esters, which can then be converted to boronic acids through hydrolysis . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Methylpentyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it to boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Diborane (B2H6) or borane (BH3).
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(2-Methylpentyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylpentyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Methylpentyl)boronic acid is unique due to its specific alkyl group, which imparts distinct reactivity and steric properties compared to other boronic acids. For instance, phenylboronic acid has an aromatic ring, making it more suitable for reactions requiring aromaticity, while (2-Methylpentyl)boronic acid is more suited for reactions needing aliphatic chains .
Properties
CAS No. |
89585-04-6 |
|---|---|
Molecular Formula |
C6H15BO2 |
Molecular Weight |
130.00 g/mol |
IUPAC Name |
2-methylpentylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-4-6(2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
FYDSTEQOOILTOM-UHFFFAOYSA-N |
Canonical SMILES |
B(CC(C)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)





![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)


![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)

